Anti-Glioma Potency: 4.7-Fold Improvement Over Parent Celastrol in U251 Glioblastoma Cells
Compound 6i (RIP1/RIP3/MLKL activator 1) exhibits 4.7-fold greater antiproliferative potency than the parent natural product celastrol against U251 human glioblastoma cells [1]. The SAR optimization via C-20 carboxylic acid derivatization with 1,2,3-triazole-amide linkage yielded this potency enhancement, establishing a clear structure-activity advantage over the unmodified scaffold [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 0.94 ± 0.45 μM |
| Comparator Or Baseline | Celastrol: 4.43 μM |
| Quantified Difference | 4.7-fold increase in potency |
| Conditions | U251 human glioblastoma cell line; MTT assay; 96-hour incubation |
Why This Matters
This quantifies the SAR-driven improvement over the natural product scaffold, justifying selection of the derivatized compound for anti-glioma research where maximal potency is required.
- [1] Feng Y, Wang W, Zhang Y, et al. Synthesis and biological evaluation of celastrol derivatives as potential anti-glioma agents by activating RIP1/RIP3/MLKL pathway to induce necroptosis. Eur J Med Chem. 2022;229:114070. View Source
